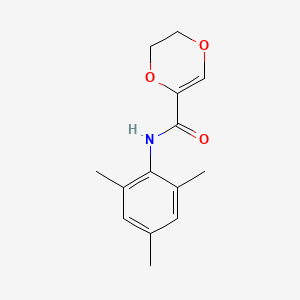
N-(2,4,6-trimethylphenyl)-2,3-dihydro-1,4-dioxine-5-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2,4,6-trimethylphenyl)-2,3-dihydro-1,4-dioxine-5-carboxamide, also known as TMD, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound has unique properties that make it an attractive candidate for use in the development of new drugs, materials, and technologies.
Mecanismo De Acción
The mechanism of action of N-(2,4,6-trimethylphenyl)-2,3-dihydro-1,4-dioxine-5-carboxamide is not fully understood, but it is believed to act as a free radical scavenger and an antioxidant. N-(2,4,6-trimethylphenyl)-2,3-dihydro-1,4-dioxine-5-carboxamide has been shown to inhibit the production of reactive oxygen species and to reduce oxidative stress in cells.
Biochemical and Physiological Effects:
N-(2,4,6-trimethylphenyl)-2,3-dihydro-1,4-dioxine-5-carboxamide has been shown to have various biochemical and physiological effects, including anti-inflammatory, antioxidant, and neuroprotective effects. It has also been shown to improve glucose metabolism and to reduce lipid peroxidation in cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N-(2,4,6-trimethylphenyl)-2,3-dihydro-1,4-dioxine-5-carboxamide is its high stability and low toxicity, making it an attractive candidate for use in lab experiments. However, its high cost and limited availability can be a limitation for some researchers.
Direcciones Futuras
There are numerous future directions for research on N-(2,4,6-trimethylphenyl)-2,3-dihydro-1,4-dioxine-5-carboxamide, including its potential applications in drug development, material science, and technology. In drug development, N-(2,4,6-trimethylphenyl)-2,3-dihydro-1,4-dioxine-5-carboxamide could be further studied for its potential use as an anti-inflammatory and antioxidant agent in the treatment of various diseases. In material science, N-(2,4,6-trimethylphenyl)-2,3-dihydro-1,4-dioxine-5-carboxamide could be explored for its potential use in the development of new materials with unique properties. In technology, N-(2,4,6-trimethylphenyl)-2,3-dihydro-1,4-dioxine-5-carboxamide could be studied for its potential use in the development of new electronic devices and sensors.
In conclusion, N-(2,4,6-trimethylphenyl)-2,3-dihydro-1,4-dioxine-5-carboxamide is a promising compound with unique properties that make it an attractive candidate for use in various fields. Its potential applications in drug development, material science, and technology make it an exciting area of research for scientists and researchers around the world.
Métodos De Síntesis
N-(2,4,6-trimethylphenyl)-2,3-dihydro-1,4-dioxine-5-carboxamide can be synthesized through various methods, including the reaction of 2,4,6-trimethylphenol with ethyl chloroformate, followed by reduction with sodium borohydride. Other methods include the reaction of 2,4,6-trimethylphenol with phosgene and subsequent reduction with sodium borohydride.
Aplicaciones Científicas De Investigación
N-(2,4,6-trimethylphenyl)-2,3-dihydro-1,4-dioxine-5-carboxamide has been extensively studied for its potential applications in various fields, including drug development, material science, and technology. In drug development, N-(2,4,6-trimethylphenyl)-2,3-dihydro-1,4-dioxine-5-carboxamide has been shown to have anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of various diseases, including cancer, diabetes, and Alzheimer's disease.
Propiedades
IUPAC Name |
N-(2,4,6-trimethylphenyl)-2,3-dihydro-1,4-dioxine-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO3/c1-9-6-10(2)13(11(3)7-9)15-14(16)12-8-17-4-5-18-12/h6-8H,4-5H2,1-3H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZENUXNRIRYLTMC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)NC(=O)C2=COCCO2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>37.1 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID56319668 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
N-(2,4,6-trimethylphenyl)-2,3-dihydro-1,4-dioxine-5-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

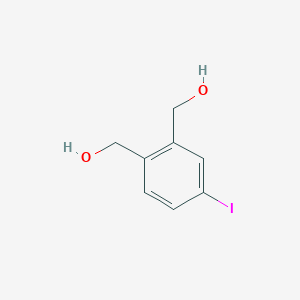
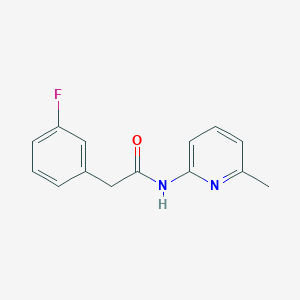
![(E)-3-[3-bromo-5-ethoxy-4-[(4-fluorophenyl)methoxy]phenyl]-2-cyano-N-[3-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B7465454.png)

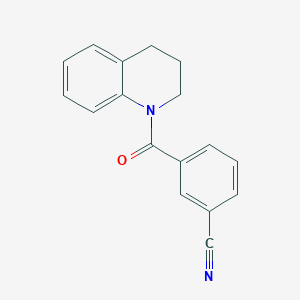
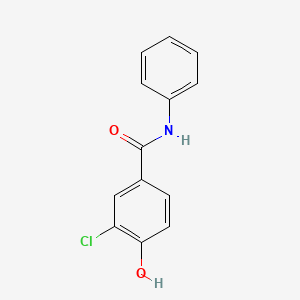
![3-[(3-Fluorophenyl)methyl]-5-methyl-5-(4-methylphenyl)imidazolidine-2,4-dione](/img/structure/B7465484.png)
![N-[2-oxo-2-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethylamino]ethyl]benzamide](/img/structure/B7465489.png)
![N-(2-benzoyl-4-chlorophenyl)-2-[(5-chloro-1,3-benzothiazol-2-yl)sulfanyl]acetamide](/img/structure/B7465493.png)
![1-[4-(2,3-dimethyl-1H-indole-5-carbonyl)piperazin-1-yl]ethanone](/img/structure/B7465513.png)
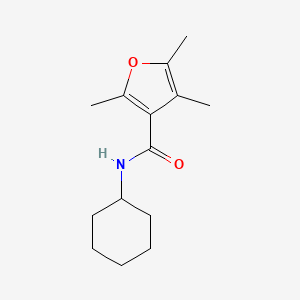
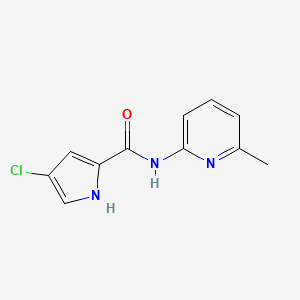

![4-bromo-N-[1-(furan-2-yl)ethyl]-1H-pyrrole-2-carboxamide](/img/structure/B7465555.png)